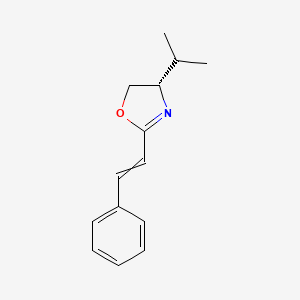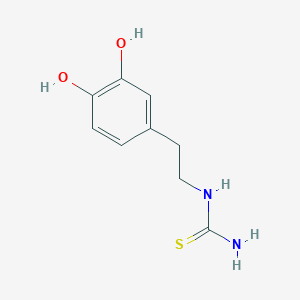
2-(3,4-Dihydroxyphenyl)ethylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dihydroxyphenyl)ethylthiourea: is an organic compound that belongs to the class of thiourea derivatives It is characterized by the presence of a thiourea group attached to a 2-(3,4-dihydroxyphenyl)ethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dihydroxyphenyl)ethylthiourea typically involves the reaction of 2-(3,4-dihydroxyphenyl)ethylamine with thiourea. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
2-(3,4-Dihydroxyphenyl)ethylamine+Thiourea→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(3,4-Dihydroxyphenyl)ethylthiourea can undergo oxidation reactions, leading to the formation of disulfides or sulfoxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(3,4-Dihydroxyphenyl)ethylthiourea is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antioxidant and enzyme inhibitory properties. It has shown promise in inhibiting enzymes such as tyrosinase, which is involved in melanin production.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer and anti-inflammatory agent. It has shown activity against certain cancer cell lines and inflammatory pathways.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dihydroxyphenyl)ethylthiourea involves its interaction with various molecular targets. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Dopamine: A neurotransmitter with a similar 3,4-dihydroxyphenyl structure.
2-(3,4-Dihydroxyphenyl)ethylamine:
Thiourea: The parent compound of thiourea derivatives.
Uniqueness: 2-(3,4-Dihydroxyphenyl)ethylthiourea is unique due to the presence of both the 3,4-dihydroxyphenyl group and the thiourea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
401602-53-7 |
|---|---|
Molekularformel |
C9H12N2O2S |
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
2-(3,4-dihydroxyphenyl)ethylthiourea |
InChI |
InChI=1S/C9H12N2O2S/c10-9(14)11-4-3-6-1-2-7(12)8(13)5-6/h1-2,5,12-13H,3-4H2,(H3,10,11,14) |
InChI-Schlüssel |
VFYZLDXKLFNGNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCNC(=S)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]-](/img/structure/B14242528.png)
![8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene](/img/structure/B14242536.png)
![Phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester](/img/structure/B14242537.png)
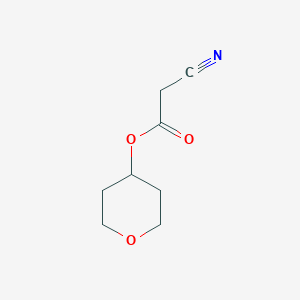

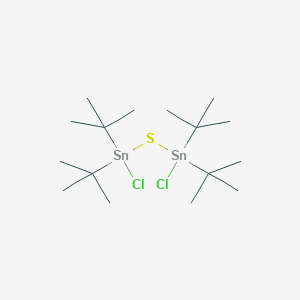
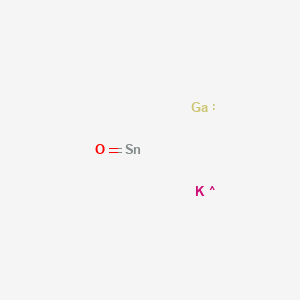
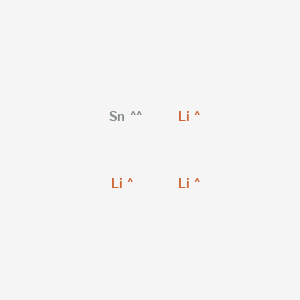
![3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]-](/img/structure/B14242609.png)
![2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14242610.png)
![2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione](/img/structure/B14242621.png)
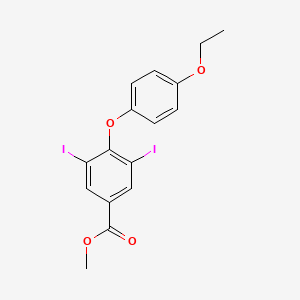
![1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14242638.png)
